molecular formula C24H19F3N2OS B2377434 2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 681273-59-6

2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2377434
CAS No.: 681273-59-6
M. Wt: 440.48
InChI Key: AHPINWHQLICMOY-UHFFFAOYSA-N
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Description

2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzylindole moiety linked to a sulfanyl group and an acetamide group substituted with a trifluoromethylphenyl group.

Preparation Methods

The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the benzyl, sulfanyl, and acetamide groups. Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The compound’s effects may be mediated through its interaction with enzymes, receptors, or other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    N-(3-(trifluoromethyl)phenyl)selanyl derivatives: Studied for their unique chemical properties. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2OS/c25-24(26,27)19-11-5-6-12-20(19)28-23(30)16-31-22-15-29(14-17-8-2-1-3-9-17)21-13-7-4-10-18(21)22/h1-13,15H,14,16H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPINWHQLICMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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